Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17323747
InChI: InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+
SMILES:
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

CAS No.:

Cat. No.: VC17323747

Molecular Formula: C10H9N3OS2

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate -

Specification

Molecular Formula C10H9N3OS2
Molecular Weight 251.3 g/mol
IUPAC Name methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate
Standard InChI InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+
Standard InChI Key KPNANVIZTWVPKF-OUKQBFOZSA-N
Isomeric SMILES CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O
Canonical SMILES CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O

Introduction

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in pharmaceuticals, materials science, and supramolecular chemistry. Despite the lack of specific detailed information on this compound in the provided search results, we can infer its properties and potential applications based on similar indole derivatives.

Synthesis and Preparation

The synthesis of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate likely involves the condensation reaction of an appropriate indole derivative with a hydrazinecarbodithioate moiety. This process is similar to the synthesis of other dithiocarbazate imines, which often involve the reaction of S-methyldithiocarbazate with an aldehyde or ketone .

Synthesis StepsDescription
1. Starting MaterialsIndole derivative (e.g., isatin) and S-methyldithiocarbazate.
2. Reaction ConditionsTypically involves heating in a solvent like ethanol or methanol.
3. Product IsolationPurification by recrystallization or chromatography.

Biological and Chemical Applications

Indole derivatives, including those with hydrazinecarbodithioate moieties, have been explored for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Additionally, these compounds can be used in materials science due to their ability to form supramolecular structures through hydrogen bonding and other intermolecular interactions .

Crystallographic Data

While specific crystallographic data for Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is not available, similar compounds often exhibit interesting crystal structures with planar geometries and intramolecular hydrogen bonds, contributing to their stability and properties .

Crystallographic ParametersTypical Values for Similar Compounds
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or similar
Cell Parametersa = 4-6 Å, b = 10-20 Å, c = 10-15 Å

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